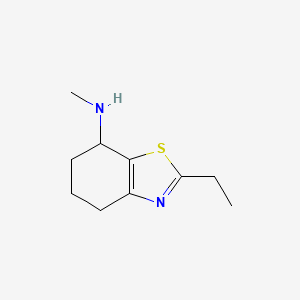

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Description

Properties

IUPAC Name |

2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-3-9-12-8-6-4-5-7(11-2)10(8)13-9/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHADCHORCQGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C(CCC2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine under controlled temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Transformations

The compound’s synthesis often involves cyclization and substitution reactions. A representative route includes:

Step 1: Thiazole Ring Formation

Cyclization of 2-ethyl-7-amino-4,5,6,7-tetrahydrobenzothiazole precursors under basic or acidic conditions, using reagents such as sodium sulfide (Na₂S) or bromine (Br₂) to facilitate sulfur incorporation .

Step 2: N-Methylation

The secondary amine undergoes alkylation with methyl iodide (CH₃I) or dimethyl sulfate in polar aprotic solvents (e.g., DMF), yielding the N-methyl derivative .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole cyclization | Na₂S, EtOH, 80°C | 65–75 | |

| N-Methylation | CH₃I, K₂CO₃, DMF | 82 |

Reactivity of the Benzothiazole Core

The benzothiazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions:

Electrophilic Substitution

-

Bromination : Reacts with bromine (Br₂) in acetic acid at 50°C to form 5-bromo derivatives .

-

Nitration : Limited reactivity due to electron-withdrawing thiazole nitrogen, requiring HNO₃/H₂SO₄ under controlled conditions .

Nucleophilic Displacement

The 2-ethyl group can be replaced by stronger nucleophiles (e.g., thiols or amines) under basic conditions.

Amine Group Reactivity

The secondary amine at position 7 undergoes characteristic reactions:

Acylation

Reacts with acetyl chloride (CH₃COCl) or acetic anhydride to form amides. For example:

.

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives, catalyzed by piperidine .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acylation | CH₃COCl, Et₃N | Amide | |

| Schiff base | PhCHO, piperidine | Imine |

Hydrogenation and Ring Modification

The tetrahydrocyclohexene ring can undergo further hydrogenation or oxidation:

Oxidation

Treatment with KMnO₄ in acidic media selectively oxidizes the cyclohexene ring to a diketone, altering the compound’s planarity .

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s double bond, yielding a fully saturated tetrahydropyrrolothiazole derivative .

Comparative Reactivity with Structural Analogs

The ethyl and N-methyl groups influence reactivity compared to similar compounds:

Scientific Research Applications

Chemistry

In the field of chemistry, 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine serves as a building block for synthesizing more complex molecular structures. Its unique benzothiazole ring system allows for the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of benzothiazole exhibit significant biological effects due to their ability to interact with various biological targets.

Biological Activity Overview:

- Antimicrobial Properties: Studies have shown that benzothiazole derivatives can inhibit bacterial growth and show activity against various pathogens .

- Anticancer Activity: Research has highlighted the compound's potential in cancer therapy by modulating cellular mechanisms involved in tumor growth .

Medicine

In medicinal chemistry, this compound is explored as a therapeutic agent . Its interactions with biological targets suggest potential applications in treating diseases such as Alzheimer’s and other neurodegenerative disorders.

Case Study:

A study focused on compounds similar to this benzothiazole derivative demonstrated promising results in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer’s disease symptoms . The synthesized compounds showed effective inhibition rates, indicating their potential as therapeutic agents.

Data Tables

| Application Area | Key Findings |

|---|---|

| Chemistry | Serves as a building block for complex molecules. |

| Biology | Exhibits antimicrobial and anticancer properties. |

| Medicine | Investigated for therapeutic applications in neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine and its analogs:

Structural and Functional Differences

- N-methylation reduces the amine’s basicity, which may influence receptor-binding interactions in biological systems .

- Synthetic Accessibility: Methyl and ethyl derivatives are typically synthesized via cyclization of thioureas with cyclohexanone derivatives . Methoxyphenyl analogs require coupling reactions with aryl halides, increasing synthetic complexity .

Biological Activity

2-Ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (CAS No. 1247417-17-9) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables.

- Molecular Formula : C₁₀H₁₆N₂S

- Molecular Weight : 196.31 g/mol

- Structure : The compound features a tetrahydrobenzothiazole moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and effects on various cellular mechanisms.

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 6.76 |

| Compound B | A549 (Lung Cancer) | 193.93 |

| This compound | TBD | TBD |

Note: Specific IC₅₀ values for this compound are yet to be determined through targeted studies.

Study 2: Mechanistic Insights

Research into similar compounds has suggested that benzothiazole derivatives may induce apoptosis through pathways involving the modulation of pro-apoptotic and anti-apoptotic proteins. For example:

- Pro-apoptotic proteins : Increased expression of Bax and p53.

- Anti-apoptotic proteins : Decreased expression of Bcl2.

These findings highlight the potential for this compound to influence apoptotic pathways similarly.

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer activity. Benzothiazole derivatives are also being investigated for their roles in:

- Antimicrobial Activity : Some studies suggest that benzothiazoles may exhibit antibacterial properties.

- Neuroprotective Effects : Compounds in this class have been explored for neuroprotective capabilities against neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 2-ethyl-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-aminothiophenol with aldehydes or ketones under acidic conditions (e.g., HCl) and reflux. For example, acetone can be used to introduce the tetrahydrobenzothiazole backbone. Post-reaction purification often involves recrystallization from ethanol or 1,4-dioxane .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic techniques (e.g., H NMR, C NMR, IR) to confirm structural features like the tetrahydro ring and substituents. Elemental analysis and chromatographic methods (TLC/HPLC) ensure purity. Advanced studies may include mass spectrometry for molecular weight validation .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight antioxidant activity (e.g., DPPH radical scavenging) and anticancer potential against diverse cell lines. The tetrahydrobenzothiazole core also shows promise in thermally stable energetic materials due to high thermal stability (>220°C) .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or 1,4-dioxane is standard. For complex mixtures, column chromatography with silica gel or preparative HPLC may be used. Yield optimization often requires adjusting solvent ratios and temperature gradients .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

Substituent variations (e.g., ethyl vs. methyl groups) alter pharmacokinetics and target binding . For instance, replacing the ethyl group with a benzyl moiety (as in analogs) enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies using molecular docking and QSAR models can predict activity changes .

Q. What strategies resolve contradictions in anticancer activity data across different cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. To address this:

- Standardize assays using ISO-certified cell lines (e.g., MCF-7 for breast cancer).

- Validate findings with in vivo models (e.g., xenografts) and pharmacokinetic profiling .

- Perform transcriptomic analysis to identify resistance markers .

Q. How can computational methods elucidate the compound’s mechanism of action against enzymes?

Molecular dynamics simulations and density functional theory (DFT) predict binding affinities and transition states. For example, docking studies with NADPH oxidase or kinase targets can identify key interactions (e.g., hydrogen bonding with the benzothiazole nitrogen). Experimental validation via enzyme inhibition assays (IC determination) is critical .

Q. What experimental designs optimize the synthesis of derivatives for energetic material applications?

Focus on nitrogen-rich analogs to enhance energy density. Use thermal gravimetric analysis (TGA) to assess stability and impact sensitivity tests for safety. Reactions with tetrazole or triazole precursors can improve detonation velocity while maintaining low sensitivity .

Q. How does the tetrahydrobenzothiazole scaffold compare to aromatic benzothiazoles in drug design?

The tetrahydro structure reduces planarity, potentially lowering intercalation-related toxicity. However, it may limit π-π stacking with biological targets. Comparative studies using X-ray crystallography of target-ligand complexes can clarify structural advantages .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

Implement flow chemistry for controlled reaction conditions and higher yields. Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability. Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.